Metanephrine

Overview

Description

Metanephrine, also known as metadrenaline, is a metabolite of epinephrine (also known as adrenaline) created by the action of catechol-O-methyl transferase on epinephrine . It is used in the diagnosis and monitoring of conditions related to the adrenal glands, particularly pheochromocytoma and paraganglioma .

Synthesis Analysis

Metanephrine and normetanephrine conjugates are converted to unconjugated metanephrine and normetanephrine by acid hydrolysis . The developed liquid-liquid extraction (LLE) sample preparation process is a time-effective and cost-effective solution for the pre-analytical phase .

Molecular Structure Analysis

The molecular structure of metanephrine has been analyzed using various techniques such as gas chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry .

Chemical Reactions Analysis

Metanephrine and normetanephrine conjugates are converted to unconjugated metanephrine and normetanephrine by acid hydrolysis . This process is essential for the measurement of total fractionated metanephrines .

Physical And Chemical Properties Analysis

The physical and chemical properties of metanephrine have been analyzed using various techniques such as liquid chromatography-tandem mass spectrometry and gas chromatography-mass spectrometry .

Scientific Research Applications

Diagnosis of Pheochromocytomas

- Summary of Application: Metanephrine and its counterpart, normetanephrine, are metabolites of catecholamines and are used in the diagnosis of pheochromocytomas, which are catecholamine-producing tumors . The measurement of urinary metanephrines has been recommended as one of the foremost screening tests for unexplained hypertension to help exclude or diagnose pheochromocytoma .

- Methods of Application: The method involves measuring urinary metanephrines using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each urine sample is treated with diphenylboronic acid to create boronate complexes, and then applied to a Bond-Elut Plexa cartridge. After solid phase extraction, samples are concentrated and analyzed on an Atlantis T3 column with chromatographic run time totaling 8.5 min .

- Results or Outcomes: The assay was linear from 0.2 to 27.4 μmol/L and 0.3 to 14.6 μmol/L for metanephrine and normetanephrine, respectively. Intra-assay and total precision at three concentration levels over 10 days were <5 % for metanephrine and <10 % for normetanephrine .

Clinical Research on Urine Free-Metanephrines

- Summary of Application: The analysis of urine free-metanephrines is used in clinical research. Measurement of urine free-metanephrines using reverse-phase chromatography is beneficial as it removes the need for acid hydrolysis or enzymatic deconjugation that would be needed to measure urinary-fractionated metanephrines .

- Methods of Application: The method involves the use of the Xevo TQ-XS IVD Mass Spectrometer for the analysis of urine free-metanephrines .

- Results or Outcomes: The application note demonstrates the high analytical sensitivity and quantitative performance of the Xevo TQ-XS IVD Mass Spectrometer for the analysis of urine free-metanephrines for clinical research .

Quantification of Catecholamines and Metanephrines in Urine

- Summary of Application: An analytical method for the quantification of catecholamines and metanephrines in urine is implemented for clinical research use .

- Methods of Application: The method involves the use of the Thermo ScientificTM TSQ EnduraTM triple quadrupole mass spectrometer .

- Results or Outcomes: The method provides a simple, efficient, and economic non-SPE sample preparation method for the quantification of catecholamines and metanephrines in urine .

Stability and Reference Intervals of Spot Urinary Fractionated Metanephrines

- Summary of Application: This research focuses on the stability and reference intervals of spot urinary fractionated metanephrines and methoxytyramine by tandem mass spectrometry as a screening method for pheochromocytoma and paraganglioma .

- Methods of Application: Urine samples from patients of primary hypertension or PPGL were collected randomly and in a 24-h cycle. Samples were prepared by solid phase extraction (SPE) and analyzed with LC–MS/MS .

- Results or Outcomes: The study found that urinary MN, NMN (MNs), and 3-methoxytyramine (3-MT) were stable at room temperature or 4°C for at least 4 days without adding any preservatives and at -20°C for at least 11 weeks .

Quantification of Metanephrine and Normetanephrine in Urine Using LC-MS/MS

- Summary of Application: This research focuses on the quantification of Metanephrine and Normetanephrine in urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .

- Methods of Application: The method involves the use of the Xevo TQ-XS IVD Mass Spectrometer for the analysis of urine free-metanephrines .

- Results or Outcomes: The application note demonstrates the high analytical sensitivity and quantitative performance of the Xevo TQ-XS IVD Mass Spectrometer for the analysis of urine free-metanephrines for clinical research .

Retrospective Study on the Association Between Urine Metanephrine Values and Nonfunctioning Adrenal Incidentaloma

- Summary of Application: A retrospective cross-sectional study was designed, collecting data of metanephrine values in patients with nonfunctioning adrenal incidentaloma .

- Methods of Application: The study involved the collection and analysis of data from patients with nonfunctioning adrenal incidentaloma .

- Results or Outcomes: The results of this study are not specified in the source .

Rapid Analysis of Metanephrine and Normetanephrine in Urine by Gas Chromatography-Mass Spectrometry

- Summary of Application: This research focuses on the rapid analysis of Metanephrine and Normetanephrine in urine by Gas Chromatography-Mass Spectrometry .

- Methods of Application: The method involves the use of gas chromatography-mass spectrometry for the analysis of Metanephrine and Normetanephrine in urine .

- Results or Outcomes: The assay was linear from 25 to 7000 μg/L. The intraassay CVs were <5% and the interassay CVs <12%. Comparison with a routine HPLC method (n = 192) by Deming regression yielded a slope of 1.00 ± 0.02 μg/L, an intercept of −5.8 ± 7.8 μg/L, and Sy|x = 50.6 μg/L for metanephrine and a slope of 0.94 ± 0.03, intercept of 19 ± 11 μg/L, and Sy|x = 60 μg/L for normetanephrine .

The Clinical Utility of Plasma and Urine Metanephrines in Hypertensive Emergency

- Summary of Application: This research focuses on the clinical utility of plasma and urine metanephrines in hypertensive emergency .

- Methods of Application: The study involved the retrospective analysis of plasma free metanephrine (PMTN) and 24-h urinary fractionated metanephrine (UMTN) levels in 48 consecutive patients hospitalized for hypertensive emergency .

- Results or Outcomes: The results of this study are not specified in the source .

Interpretation of Metanephrine Results in Light of Clinical Indications

Safety And Hazards

properties

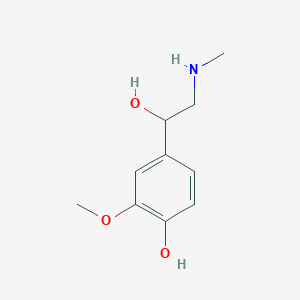

IUPAC Name |

4-[1-hydroxy-2-(methylamino)ethyl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-11-6-9(13)7-3-4-8(12)10(5-7)14-2/h3-5,9,11-13H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWJCTZKFYGDABJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC(=C(C=C1)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80863478 | |

| Record name | Metanephrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Metanephrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004063 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Metanephrine | |

CAS RN |

5001-33-2, 2282-54-4 | |

| Record name | Metanephrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5001-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Metanephrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2282-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metanephrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005001332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metanephrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METANEPHRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ZE0530JEJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Metanephrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004063 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

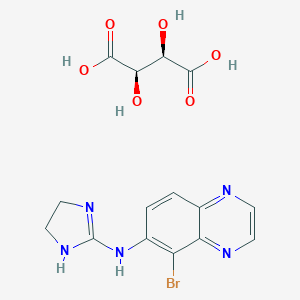

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

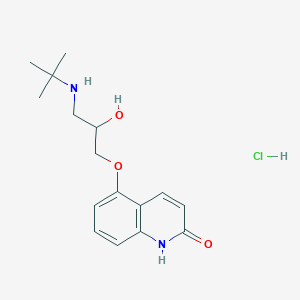

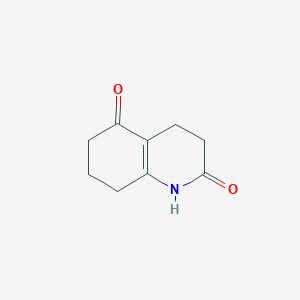

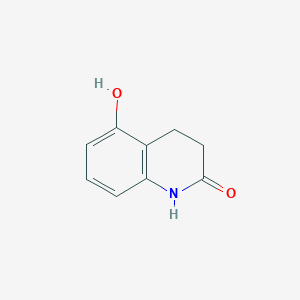

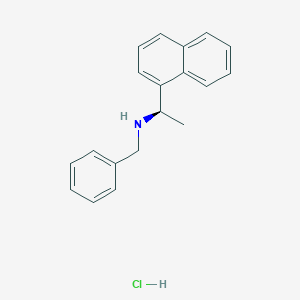

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B194972.png)